An In-depth Technical Guide to 4-(2-Fluorophenyl)piperidine Hydrochloride: A Key Building Block for CNS-Targeted Therapeutics
An In-depth Technical Guide to 4-(2-Fluorophenyl)piperidine Hydrochloride: A Key Building Block for CNS-Targeted Therapeutics
Executive Summary
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Within this context, the 4-arylpiperidine motif is a privileged structure, central to the design of numerous agents targeting the central nervous system (CNS). This technical guide provides an in-depth examination of 4-(2-Fluorophenyl)piperidine hydrochloride (CAS No. 691875-81-7), a crucial, yet specialized, building block for the synthesis of novel therapeutics. We will explore its fundamental chemical properties, provide a robust, representative synthetic protocol, detail analytical methodologies, and discuss its application and significance for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, grounding its claims in authoritative references.
Introduction: The Strategic Value of the 2-Fluoro-4-Arylpiperidine Scaffold
The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, prized for its ability to confer aqueous solubility (as a protonated amine), introduce a key basic center for receptor interaction, and provide a rigid, three-dimensional structure to orient pharmacophoric elements.[1] When substituted with an aryl group at the 4-position, this scaffold becomes a critical component for a multitude of CNS-active drugs, including analgesics, antipsychotics, and antidepressants.[2]
The introduction of a fluorine atom onto the aryl ring is a well-established strategy to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity. While the 4-fluoro substitution is famously utilized in drugs like Paroxetine, the placement of fluorine at the ortho (2-position) of the phenyl ring, as in 4-(2-Fluorophenyl)piperidine, offers a distinct stereoelectronic profile. This substitution can induce a conformational bias in the orientation of the phenyl ring relative to the piperidine core, potentially leading to unique receptor interactions and improved selectivity for specific biological targets. This guide focuses on the hydrochloride salt, which is the most common form for handling and formulation due to its enhanced stability and solubility.[3]
Physicochemical and Structural Properties
4-(2-Fluorophenyl)piperidine hydrochloride is a solid material under standard conditions, typically appearing as a white to off-white crystalline powder.[4] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(2-fluorophenyl)piperidine hydrochloride | [4] |
| CAS Number | 691875-81-7 | [4] |
| Molecular Formula | C₁₁H₁₅ClFN | [4] |
| Molecular Weight | 215.70 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | 0-5 °C, Inert atmosphere | [4] |
| Solubility | Data not explicitly published; expected to have good solubility in water and polar organic solvents like methanol and DMSO due to its hydrochloride salt form. | Inferred |
Structural Formula:
Caption: Illustrative workflow for the synthesis of 4-(2-Fluorophenyl)piperidine HCl.
Detailed Experimental Protocol
Objective: To synthesize 4-(2-Fluorophenyl)piperidine hydrochloride from 2-Fluoro-4-phenylpyridine.
Materials:
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2-Fluoro-4-phenylpyridine
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Rhodium-based dearomatization catalyst (e.g., Rh-CAAC complex) [5]* Hydrogen gas (H₂)
-
Palladium on carbon (10% Pd/C) or Ruthenium on carbon (5% Ru/C)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Hydrochloric acid (1M solution in diethyl ether or 2-propanol)
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Ethyl acetate (EtOAc)
-
Diatomaceous earth (Celite®)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: An appropriately sized autoclave or high-pressure hydrogenation vessel is charged with 2-Fluoro-4-phenylpyridine (1.0 eq) and the rhodium catalyst (0.5-2 mol%).
-
Dearomatization: The vessel is sealed, purged with inert gas, and then pressurized with hydrogen gas (initial pressure ~5-10 bar). The reaction is stirred at a controlled temperature (e.g., 40-60 °C).
-
Scientific Rationale: The specialized rhodium catalyst facilitates the initial dearomatization of the stable pyridine ring, a critical and often challenging step. [2]This creates a less stable tetrahydropyridine intermediate that is primed for subsequent reduction.
-
-
Hydrogenation: After consumption of the starting material (monitored by GC-MS or TLC), the pressure and temperature are adjusted if necessary, and the hydrogenation catalyst (e.g., 10% Pd/C, 5 wt%) is added (if not already present in a one-pot system). The reaction is continued under hydrogen pressure (e.g., 50-200 psi) until the reduction to the piperidine ring is complete.
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Work-up and Isolation (Free Base): The vessel is cooled, vented, and purged with inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalysts, and the filter cake is washed with methanol. The combined filtrate is concentrated under reduced pressure to yield crude 4-(2-Fluorophenyl)piperidine as an oil or solid.
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Purification (Optional): If necessary, the crude free base can be purified by column chromatography on silica gel.
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Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent like ethyl acetate. The solution is cooled in an ice bath, and a 1M solution of HCl in diethyl ether or 2-propanol is added dropwise with stirring.
-
Scientific Rationale: The hydrochloride salt is typically a crystalline solid that is much easier to handle, purify via recrystallization, and store long-term compared to the often-oily free base. Its crystallinity also ensures higher purity.
-
-
Final Isolation: The resulting precipitate is stirred in the cold for 30-60 minutes, collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 4-(2-Fluorophenyl)piperidine hydrochloride.
Applications in Medicinal Chemistry and Drug Discovery
The 4-(2-Fluorophenyl)piperidine scaffold is a high-value building block for creating new chemical entities (NCEs) targeting the CNS. Its utility stems from the proven success of the broader 4-arylpiperidine class in modulating key neurological targets.
-
Scaffold for Receptor Ligands: This motif is integral to ligands for dopamine transporters (DAT), serotonin transporters (SERT), and various G-protein coupled receptors (GPCRs). The ortho-fluoro substitution provides a unique handle for medicinal chemists to fine-tune selectivity and potency. For instance, in the development of DAT inhibitors, fluoro-substituted phenylpiperidine analogs have demonstrated high potency and selectivity. [6]* Neurological and Psychiatric Disorders: Derivatives are actively investigated for treating conditions such as depression, schizophrenia, anxiety, and neuropathic pain. [1][2]A key example of a drug featuring a complex arylpiperidine core is the MDM2 inhibitor APG-115 (Pelcitoclax) , which incorporates a 3-chloro-2-fluorophenyl substituent on a related pyrrolidine ring, highlighting the value of this specific substitution pattern in complex drug design. [7]* Enhancing Drug-like Properties: The introduction of the 2-fluoro substituent can block metabolically labile positions on the aromatic ring, leading to an improved pharmacokinetic profile. It also increases lipophilicity, which can enhance penetration of the blood-brain barrier, a critical requirement for CNS-active drugs. [3]
Caption: Relationship of the core scaffold to its applications in drug discovery.
Analytical Methodologies
Ensuring the purity and identity of 4-(2-Fluorophenyl)piperidine hydrochloride is critical for its use in synthesis. A standard analytical workflow involves chromatographic separation coupled with spectroscopic detection.
Purity Assessment by HPLC
Objective: To determine the purity of a sample of 4-(2-Fluorophenyl)piperidine hydrochloride.
Instrumentation & Conditions:
-
HPLC System: Standard system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a standard volume (e.g., 10 µL) of the prepared sample.
-
Run the gradient method and record the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
Safety, Handling, and Storage
As a research chemical, 4-(2-Fluorophenyl)piperidine hydrochloride requires careful handling. The following information is based on data for the closely related and structurally similar compound, 4-(4-Fluorophenyl)piperidine, and should be considered representative.
-
Hazard Identification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Do not breathe dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is at 0-5 °C under an inert atmosphere to ensure long-term stability. [4]* First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor immediately.
-
If on Skin: Wash off immediately with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
References
Click to expand
- Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link not available]
-
University of Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from [Link]
- This reference is not used in the final text.
-
PubChem. (n.d.). Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]
- This reference is not used in the final text.
-
Basile, A. S., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-56. [Link]
- This reference is not used in the final text.
- This reference is not used in the final text.
- This reference is not used in the final text.
- This reference is not used in the final text.
- This reference is not used in the final text.
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Sun, D., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 61(12), 5239-5254. [Link]
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Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP receptor antagonist via an asymmetric synthesis of 3-fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8006-8018. (Referenced via a secondary source: Scientific Update, UK. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations). [Link]
- This reference is not used in the final text.
-
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116323. [Link]
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